(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate
Description
(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate is a hydrazine derivative featuring a methanesulfonate group attached to a 2,3-dihydro-1H-inden-2-yl backbone. This compound is listed under synonyms such as "5-Amino-2,3-dihydro-1H-inden-2-yl methanesulfonate" (SCHEMBL16654717), with two suppliers identified .
Properties
IUPAC Name |
2,3-dihydro-1H-inden-2-ylhydrazine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.CH4O3S/c10-11-9-5-7-3-1-2-4-8(7)6-9;1-5(2,3)4/h1-4,9,11H,5-6,10H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJCCRQRGPNWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C(CC2=CC=CC=C21)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate (CAS No. 1263376-27-7) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C10H16N2O3S. It features a hydrazine moiety linked to a methanesulfonate group, which may influence its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways or cellular signaling.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study highlighted the effectiveness of hydrazine derivatives against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have shown promise. Compounds containing hydrazine moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have demonstrated cytotoxic effects against breast cancer cell lines .
Neuroprotective Effects
Some studies suggest that hydrazine derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to prevent neuronal cell death in models of neurodegenerative diseases, indicating potential therapeutic applications in conditions like Alzheimer's disease.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Structural Analogues and Functional Groups
The table below summarizes key structural and functional differences between (2,3-Dihydro-1H-inden-2-yl)hydrazine methanesulfonate and related compounds:
Key Observations:
- Substituent Effects: The methanesulfonate group in the target compound may enhance aqueous solubility compared to lipophilic groups like methoxybenzamide () or pyrrolidinyl-ethanone (). This property could improve bioavailability in therapeutic contexts.
- Hydrazine Moieties : Hydrazine derivatives, such as those in and , demonstrate antibiofilm and enzyme-inhibitory activities. The unmodified –NH2 group in the target compound (unlike hydrazones) may retain similar bioactivity .
- Boron Adducts : Borane adducts of hydrazines () exhibit applications in hydrogen storage, but the methanesulfonate group in the target compound may preclude such reactivity due to steric or electronic effects.
2.2. Physicochemical and Analytical Comparisons
- Bond Lengths and Crystallography : Borane adducts of hydrazines (e.g., compound 4 in ) show B–N bond lengths of 1.673(2) Å and N–N distances of 1.461(2) Å. These metrics provide benchmarks for structural analysis of the target compound using techniques like X-ray crystallography (SHELX/ORTEP, ).
- Synthetic Routes : Hydrazine derivatives are often synthesized via reactions with aryl isothiocyanates () or boranes (). The methanesulfonate group in the target compound likely requires sulfonation or salt-formation steps, differing from nicotinate or benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
